2-(2-Oxopyrrolidin-1-yl)acetonitrile
Overview
Description
2-(2-Oxopyrrolidin-1-yl)acetonitrile is an organic compound that belongs to the class of nitriles It is characterized by a pyrrolidinone ring attached to an acetonitrile group
Mechanism of Action
Target of Action
2-(2-Oxopyrrolidin-1-yl)acetonitrile, also known as a derivative of 2-(2-Oxopyrrolidin-1-yl)acetamide, is known to exhibit psychotropic and cerebroprotective effects . The primary targets of this compound are likely to be receptors or enzymes in the central nervous system and cerebrovascular system .
Mode of Action
Given its structural similarity to 2-(2-oxopyrrolidin-1-yl)acetamide derivatives, it is likely that it interacts with its targets in a similar manner . This interaction could lead to changes in the activity of these targets, potentially resulting in the observed psychotropic and cerebroprotective effects .
Biochemical Pathways
Given its observed effects on the central nervous system and cerebrovascular system, it is likely that it affects pathways related to neurotransmission and vascular function .
Pharmacokinetics
Given its structural similarity to 2-(2-oxopyrrolidin-1-yl)acetamide derivatives, it is likely that it has similar adme properties . These properties could impact the compound’s bioavailability and overall effectiveness.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential effects on multiple targets and pathways. Its most notable effects are its psychotropic and cerebroprotective effects, which suggest that it may have beneficial effects on cognitive function and neurological health .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances could potentially affect the compound’s stability and its interactions with its targets . .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .
Cellular Effects
2-(2-Oxopyrrolidin-1-yl)acetonitrile can have various effects on cells and cellular processes. It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This can include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This can involve interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxopyrrolidin-1-yl)acetonitrile typically involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts. The reaction mixture is heated at 65-75°C for 3-4 hours, resulting in the formation of the desired product . Another method involves the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine, followed by ammonolysis .
Industrial Production Methods
Industrial production methods for this compound are generally based on large-scale procedures similar to the laboratory methods mentioned above. These methods often require optimization for yield and purity, including the use of specialized purification techniques to isolate the target compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxopyrrolidin-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted nitriles .
Scientific Research Applications
2-(2-Oxopyrrolidin-1-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxopyrrolidin-1-yl)acetamide: Known for its psychotropic and cerebroprotective effects.
Piracetam: A well-known nootropic drug used to enhance cognitive function.
Phenylpiracetam: A derivative of piracetam with enhanced stimulant properties.
Uniqueness
2-(2-Oxopyrrolidin-1-yl)acetonitrile is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its nitrile group provides a versatile site for chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-3-5-8-4-1-2-6(8)9/h1-2,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUDPVDIXKVBNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30530340 | |
Record name | (2-Oxopyrrolidin-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30530340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57275-83-9 | |
Record name | (2-Oxopyrrolidin-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30530340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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